1,3-dioxaindane-4,5-dicarbaldehyde

Catalog No.
S6453461
CAS No.
52315-62-5
M.F
C9H6O4
M. Wt
178.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dioxaindane-4,5-dicarbaldehyde

CAS Number

52315-62-5

Product Name

1,3-dioxaindane-4,5-dicarbaldehyde

Molecular Formula

C9H6O4

Molecular Weight

178.1

1,3-Dioxaindane-4,5-dicarbaldehyde is a bicyclic organic compound characterized by the presence of two aldehyde functional groups at the 4 and 5 positions of the dioxindane framework. The molecular structure incorporates two oxygen atoms within a five-membered ring, contributing to its unique reactivity and potential applications in various chemical contexts. This compound can be represented by the molecular formula C9H8O4C_9H_8O_4 and has a molecular weight of approximately 180.16 g/mol.

Due to its reactive aldehyde groups:

  • Nucleophilic Addition Reactions: The aldehyde groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other products.
  • Oxidation Reactions: The aldehyde groups are susceptible to oxidation, which can convert them into carboxylic acids under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

The synthesis of 1,3-dioxaindane-4,5-dicarbaldehyde can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as diols or dicarbonyl compounds, cyclization can be induced using acid catalysts.
  • Oxidative Methods: Aldehyde functionalities can be introduced through oxidation of corresponding alcohols or other precursors using oxidizing agents like potassium permanganate or chromium trioxide.
  • Protective Group Strategies: In synthetic pathways involving sensitive functional groups, protective strategies may be employed to ensure selective reactions occur without undesired side reactions.

1,3-Dioxaindane-4,5-dicarbaldehyde has potential applications in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Its structural features may lead to the development of new drugs targeting various diseases.
  • Material Science: The compound could be explored for use in developing novel materials due to its unique chemical properties.

While specific interaction studies focusing solely on 1,3-dioxaindane-4,5-dicarbaldehyde are scarce, compounds with similar dioxindane structures have been shown to interact with various biological targets. Investigating these interactions could yield insights into the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 1,3-dioxaindane-4,5-dicarbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,2-Difluorobenzo[d][1,3]dioxoleContains two fluorine atoms in a dioxole ringKnown for stability and utility in organic synthesis
5-Bromo-2-fluorobenzofuranFluorinated furan derivativeExhibits different reactivity patterns
4-Fluoro-1,3-benzodioxoleSimilar dioxole structurePotentially different biological activities
5-FluoroisatinContains an isatin coreKnown for significant biological activity

These compounds highlight the uniqueness of 1,3-dioxaindane-4,5-dicarbaldehyde through its specific aldehyde functionalities and potential applications in medicinal chemistry and organic synthesis.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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